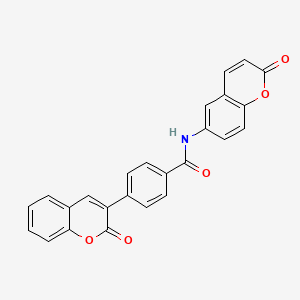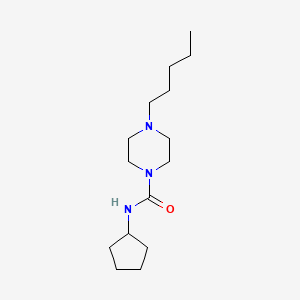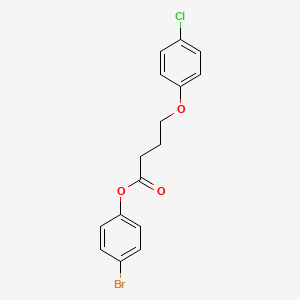
N-(4-fluorophenyl)-2-(propionylamino)benzamide
Vue d'ensemble
Description
N-(4-fluorophenyl)-2-(propionylamino)benzamide, commonly known as FPBA, is a synthetic compound that belongs to the class of benzamide derivatives. It has been extensively studied for its potential applications in biomedical research, particularly in the field of neuroscience. FPBA is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that plays a crucial role in the degradation of endocannabinoids.
Applications De Recherche Scientifique
FPBA has been extensively studied for its potential applications in biomedical research. One of the main areas of interest is its role in modulating the endocannabinoid system. Endocannabinoids are lipid-based neurotransmitters that play a crucial role in regulating various physiological processes, including pain, inflammation, and appetite. N-(4-fluorophenyl)-2-(propionylamino)benzamide is the enzyme responsible for the breakdown of endocannabinoids, and its inhibition by FPBA leads to an increase in endocannabinoid levels, which can have a wide range of effects on the body.
Mécanisme D'action
FPBA acts as a potent inhibitor of N-(4-fluorophenyl)-2-(propionylamino)benzamide by binding to the active site of the enzyme and preventing it from breaking down endocannabinoids. This leads to an increase in endocannabinoid levels, which can activate cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects
FPBA has been shown to have a wide range of biochemical and physiological effects. In animal studies, it has been found to have analgesic, anti-inflammatory, anxiolytic, and anticonvulsant properties. It has also been shown to improve memory and cognitive function in rodents. In addition, FPBA has been found to have potential applications in the treatment of various diseases, including chronic pain, anxiety disorders, and epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of FPBA is its high potency and selectivity for N-(4-fluorophenyl)-2-(propionylamino)benzamide, which makes it a useful tool for studying the endocannabinoid system. However, its use in lab experiments is limited by its low solubility in water and its potential toxicity at high doses. In addition, its effects on the body may vary depending on the species and strain of animal used in experiments.
Orientations Futures
There are several potential future directions for research on FPBA. One area of interest is its potential applications in the treatment of various diseases, including chronic pain, anxiety disorders, and epilepsy. It may also have potential applications in the treatment of addiction and neurodegenerative diseases. In addition, further research is needed to fully understand its mechanism of action and its effects on the body.
Propriétés
IUPAC Name |
N-(4-fluorophenyl)-2-(propanoylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O2/c1-2-15(20)19-14-6-4-3-5-13(14)16(21)18-12-9-7-11(17)8-10-12/h3-10H,2H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPATWTWFJFTSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[3-(aminocarbonyl)-5-methyl-4-(4-methylphenyl)-2-thienyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4664650.png)


![N-benzyl-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B4664680.png)

![3-benzyl-5-{[5-(2-chlorophenyl)-2-furyl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4664700.png)
![2-[({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)amino]ethanol hydrochloride](/img/structure/B4664704.png)
![4-methoxy-N-(2-methoxyethyl)-3-[(methylamino)sulfonyl]benzamide](/img/structure/B4664710.png)
![2-ethoxy-4-{[5-oxo-2-(2-thienyl)-1,3-oxazol-4(5H)-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4664713.png)
![ethyl 3-{6-chloro-7-[(2-chloro-4-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4664719.png)

![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B4664731.png)
![N-{1-[1-(2-amino-2-oxoethyl)-1H-benzimidazol-2-yl]ethyl}-2-methylpropanamide](/img/structure/B4664743.png)